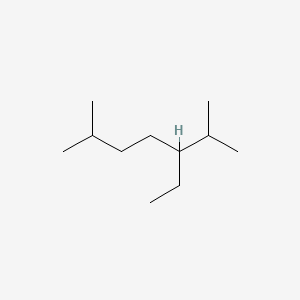

3-Ethyl-2,6-dimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61868-30-2 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-ethyl-2,6-dimethylheptane |

InChI |

InChI=1S/C11H24/c1-6-11(10(4)5)8-7-9(2)3/h9-11H,6-8H2,1-5H3 |

InChI Key |

BFXHSWDHLPKFSH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-Ethyl-2,6-dimethylheptane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed multi-step synthesis for the branched alkane, 3-Ethyl-2,6-dimethylheptane. Due to the absence of a direct, documented synthetic route in the current literature, this paper details a robust and logical pathway based on well-established organic chemistry principles. The synthesis involves a three-step process commencing with a Grignard reaction to construct the carbon skeleton, followed by a dehydration step to form an alkene intermediate, and culminating in a catalytic hydrogenation to yield the final saturated alkane. This document provides detailed experimental protocols for each stage, a comprehensive list of reagents and their properties, and a logical workflow diagram to guide the synthetic process. The intended audience for this guide includes researchers in organic synthesis, medicinal chemistry, and drug development who may require access to complex, non-commercially available alkanes for their research endeavors.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. While its direct applications are not extensively documented, branched alkanes of this nature are of interest in various fields, including as potential scaffolds in medicinal chemistry, as components in fuel studies, and as reference compounds in analytical chemistry. The lack of a readily available commercial source or a published synthetic protocol necessitates the development of a reliable synthetic route.

This guide proposes a feasible three-step synthesis of this compound. The synthetic strategy is designed to be accessible to a competent organic chemist and utilizes common laboratory reagents and techniques.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step reaction sequence as illustrated below. The overall strategy involves the formation of a tertiary alcohol with the desired carbon skeleton via a Grignard reaction, followed by elimination of water to introduce a double bond, and subsequent reduction of the alkene to the target alkane.

Caption: Proposed three-step synthesis of this compound.

Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Isopropylmagnesium bromide | C₃H₇BrMg | 147.32 | - | - |

| 5-Methyl-3-heptanone | C₈H₁₆O | 128.21 | 161-163 | 0.82 |

| 3-Ethyl-2,6-dimethylheptan-3-ol | C₁₁H₂₄O | 172.31 | - | - |

| 3-Ethyl-2,6-dimethylhept-3-ene | C₁₁H₂₂ | 154.29 | - | - |

| This compound | C₁₁H₂₄ | 156.31 | 176 | 0.750 |

Detailed Experimental Protocols

Step 1: Synthesis of 3-Ethyl-2,6-dimethylheptan-3-ol via Grignard Reaction

This procedure outlines the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol.[1][2]

Experimental Workflow:

Caption: Workflow for the Grignard reaction.

Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether. Add a few drops of 1-bromo-2-methylpropane to initiate the reaction. Once the reaction begins, add the remaining 1-bromo-2-methylpropane (1.2 eq) dissolved in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 5-methyl-3-heptanone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent via the dropping funnel.

-

Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude tertiary alcohol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Ethyl-2,6-dimethylheptan-3-ol.

Expected Yield: 70-85% (estimated).

Step 2: Dehydration of 3-Ethyl-2,6-dimethylheptan-3-ol

This step involves the acid-catalyzed elimination of water from the tertiary alcohol to form an alkene.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 3-Ethyl-2,6-dimethylheptan-3-ol (1.0 eq) in toluene.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkene, 3-Ethyl-2,6-dimethylhept-3-ene.

Expected Yield: 80-90% (estimated).

Step 3: Catalytic Hydrogenation of 3-Ethyl-2,6-dimethylhept-3-ene

The final step is the reduction of the alkene to the desired alkane using catalytic hydrogenation.[3][4][5]

Experimental Workflow:

Caption: Workflow for the catalytic hydrogenation.

Protocol:

-

Reaction Setup: In a hydrogenation flask, dissolve 3-Ethyl-2,6-dimethylhept-3-ene (1.0 eq) in ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or Parr apparatus) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is no longer detectable.

-

Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

-

Concentration and Purification: Combine the filtrates and remove the solvent by rotary evaporation. The resulting crude product can be purified by simple distillation to yield pure this compound.

Expected Yield: >95% (estimated).

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid all sources of ignition.

-

Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst can be pyrophoric, especially when dry and exposed to air. Handle the catalyst with care and ensure proper inerting procedures are followed.

Conclusion

This technical guide provides a detailed and logical synthetic pathway for the preparation of this compound. While this route is proposed based on established chemical principles rather than a documented procedure, it offers a robust starting point for researchers requiring this specific branched alkane. The provided protocols are adaptable and can be optimized to achieve the desired purity and yield. Careful adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

In-Depth Technical Guide to the Stereoisomers of 3-Ethyl-2,6-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-Ethyl-2,6-dimethylheptane, focusing on their structural characteristics, separation, and characterization. This information is critical for researchers in fields where stereoisomerism influences molecular interactions and biological activity.

Introduction to the Stereoisomers of this compound

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. Its structure contains a single chiral center at the third carbon atom (C3). A chiral center is a carbon atom that is attached to four different substituent groups. The presence of one chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-3-Ethyl-2,6-dimethylheptane and (S)-3-Ethyl-2,6-dimethylheptane based on the Cahn-Ingold-Prelog priority rules. Enantiomers share the same physical properties such as boiling point, melting point, and density in an achiral environment. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. Furthermore, enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which can lead to different interactions with chiral biological molecules like enzymes and receptors.

The relationship between the racemic mixture and the individual enantiomers is depicted in the following diagram:

Quantitative Data

| Property | (R)-3-Ethyl-2,6-dimethylheptane | (S)-3-Ethyl-2,6-dimethylheptane | Racemic this compound |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol | 156.31 g/mol | 156.31 g/mol |

| Boiling Point | To be determined | To be determined | Not available |

| Density | To be determined | To be determined | 0.750 g/cm³ (for the mixture) |

| Specific Rotation ([α]D) | To be determined | To be determined (opposite sign to R) | 0° |

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide detailed, representative methodologies for the separation and characterization of chiral alkanes, which can be adapted for this compound.

Enantioselective Separation

The separation of the enantiomers of this compound from a racemic mixture can be achieved using chiral chromatography. Given its volatility, chiral gas chromatography (GC) is a highly suitable technique. For preparative scale separations, supercritical fluid chromatography (SFC) is an efficient alternative.

Objective: To resolve the (R)- and (S)-enantiomers of this compound for analytical quantification and determination of enantiomeric excess.

Methodology:

-

Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral Stationary Phase (CSP): A capillary column coated with a chiral selector is essential. For non-polar compounds like branched alkanes, cyclodextrin-based CSPs are often effective. A commonly used phase is a derivatized β-cyclodextrin, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, immobilized on a polysiloxane backbone.

-

Sample Preparation: The racemic mixture of this compound is diluted in a volatile, non-polar solvent such as hexane or pentane to an appropriate concentration (e.g., 1 mg/mL).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min). The optimal temperature program needs to be determined empirically to achieve baseline separation.

-

Detector Temperature: 250 °C (for FID).

-

-

Data Analysis: The retention times of the two enantiomers will differ. The peak areas are integrated to determine the relative amounts of each enantiomer and to calculate the enantiomeric excess (e.e.).

Objective: To isolate larger quantities of the individual enantiomers for further study.

Methodology:

-

Instrumentation: A preparative SFC system equipped with a chiral column, a back-pressure regulator, and a fraction collector.

-

Chiral Stationary Phase (CSP): A packed column with a chiral selector suitable for normal-phase chromatography. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective.

-

Mobile Phase: Supercritical carbon dioxide (CO₂) is the primary mobile phase component. A co-solvent, typically a polar organic solvent like methanol or ethanol, is added to modify the mobile phase strength and improve selectivity. The gradient or isocratic composition of the co-solvent needs to be optimized.

-

SFC Conditions:

-

Column Temperature: Typically maintained between 30-40 °C.

-

Back Pressure: Maintained at a level to ensure the CO₂ remains in a supercritical state (e.g., 100-150 bar).

-

Flow Rate: Dependent on the column dimensions.

-

Detection: UV detector (if an appropriate wavelength can be used, although alkanes lack a strong chromophore) or an evaporative light scattering detector (ELSD).

-

-

Fraction Collection: The separated enantiomers are collected as they elute from the column. The CO₂ vaporizes upon depressurization, leaving the purified enantiomer in the co-solvent, which can then be removed by evaporation.

Characterization of Stereoisomers

Objective: To measure the specific rotation of the purified enantiomers.

Methodology:

-

Instrumentation: A polarimeter.

-

Sample Preparation: A precise concentration of the purified enantiomer is prepared in a suitable achiral solvent (e.g., hexane or chloroform).

-

Measurement: The solution is placed in a sample cell of a known path length. The observed rotation of plane-polarized light (typically from a sodium D-line source, 589 nm) is measured at a specific temperature (usually 20 or 25 °C).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the sample cell in decimeters.

-

The (R)- and (S)-enantiomers will have specific rotations of equal magnitude but opposite signs.

Objective: To determine the purity of a sample containing a mixture of the two enantiomers.

Methodology using Chiral GC (as described in 3.1.1):

-

The sample is analyzed using the optimized chiral GC method.

-

The peak areas of the two enantiomers (A₁ and A₂) are determined.

-

The enantiomeric excess is calculated using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100

Methodology using NMR Spectroscopy with a Chiral Solvating Agent:

-

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.

-

Sample Preparation: The enantiomeric mixture is dissolved in a suitable NMR solvent (e.g., CDCl₃). A chiral solvating agent (CSA) or a chiral derivatizing agent is added to the sample. The CSA forms diastereomeric complexes with the enantiomers, which will have distinct NMR spectra.

-

NMR Analysis: A proton (¹H) or carbon (¹³C) NMR spectrum is acquired.

-

Data Analysis: The signals for the two diastereomeric complexes will be resolved. The integration of these distinct signals allows for the determination of the ratio of the enantiomers and the calculation of the enantiomeric excess.

Logical Workflow for Stereoisomer Analysis

The following diagram illustrates the logical workflow for the separation and characterization of the stereoisomers of this compound.

A Comprehensive Guide to IUPAC Nomenclature for Highly Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

The precise and unambiguous naming of chemical structures is paramount in scientific research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for the nomenclature of organic compounds, ensuring that a given name corresponds to a single, unique structure. This guide provides an in-depth exploration of the IUPAC system as it applies to highly branched alkanes, molecules that are foundational to many larger and more complex chemical entities.

Core Principles of Alkane Nomenclature

The IUPAC nomenclature for alkanes is built upon a hierarchical set of rules designed to deconstruct a complex structure into its constituent parts: a primary parent chain and its various substituents.

Systematic Approach to Naming Highly Branched Alkanes

The naming of a highly branched alkane can be accomplished by following a stepwise procedure:

Step 1: Identification of the Principal Carbon Chain

The foremost step is to identify the longest continuous chain of carbon atoms within the molecule. This chain forms the base name of the alkane.[1][2][3][4][5][6][7][8] In instances where two or more chains are of equal length, the principal chain is the one that bears the greater number of substituents.[1][2][3][5][7][8]

Step 2: Numbering the Principal Chain

Once the principal chain is identified, it must be numbered sequentially from one end to the other. The numbering should commence from the end that gives the lowest possible number (locant) to the first encountered substituent.[1][2][3][5][6][7][9] This is known as the "first point of difference" rule.[8] If there is a tie, the numbering should be chosen to give the lowest possible locants to all substituents collectively.[9]

Step 3: Identification and Naming of Substituents

All carbon groups attached to the principal chain that are not part of it are considered substituents or alkyl groups.[1][2][9] Their names are derived from the corresponding alkane by changing the "-ane" suffix to "-yl".[2][9]

-

Simple Substituents: These are unbranched alkyl groups such as methyl, ethyl, and propyl.

-

Complex or Branched Substituents: When a substituent is itself branched, it is named as a separate entity.[3][10][11][12] The carbon atom of the branched substituent that is attached to the principal chain is assigned the number 1.[2][10][12][13] The longest chain within the substituent starting from this point is then identified and named, with its own substituents located by number. The entire name of the complex substituent is enclosed in parentheses.[2][4][10][12][13]

Step 4: Assembling the Full IUPAC Name

The complete name is constructed by following these conventions:

-

Alphabetical Order: The names of the substituents are listed in alphabetical order, irrespective of their locants.[1][2][4][9][14]

-

Prefixes: If multiple identical simple substituents are present, prefixes such as "di-", "tri-", "tetra-", etc., are used.[1][2][4][7] These prefixes are ignored for the purpose of alphabetization.[1][14] However, for complex substituents, the entire name within the parentheses is considered, and prefixes like "di" and "tri" are used for alphabetization.[10][12] For multiple identical complex substituents, prefixes like "bis-", "tris-", and "tetrakis-" are used.[8][11]

-

Punctuation: Numbers are separated from letters by hyphens, and consecutive numbers are separated by commas.[1][2][4][12] The entire name is written as a single word.[1][2][3][4]

Logical Workflow for IUPAC Nomenclature of Branched Alkanes

The process of naming a branched alkane can be visualized as a decision-making workflow.

Caption: Workflow for IUPAC naming of branched alkanes.

Naming Complex Substituents: A Deeper Dive

The systematic naming of complex substituents is a critical skill for accurately describing highly branched structures.

Caption: Systematic naming of complex substituents.

Data Presentation: Common Branched Alkyl Groups

While systematic naming is always applicable, IUPAC also retains common names for some smaller branched alkyl groups.[2][10] Understanding these can be beneficial for interpreting older literature and for naming less complex structures.

| Number of Carbon Atoms | Systematic Name | Common Name | Structure |

| 3 | 1-methylethyl | isopropyl | -CH(CH₃)₂ |

| 4 | 1-methylpropyl | sec-butyl | -CH(CH₃)CH₂CH₃ |

| 4 | 2-methylpropyl | isobutyl | -CH₂CH(CH₃)₂ |

| 4 | 1,1-dimethylethyl | tert-butyl | -C(CH₃)₃ |

| 5 | 1,2-dimethylpropyl | - | -CH(CH₃)CH(CH₃)₂ |

| 5 | 2,2-dimethylpropyl | neopentyl | -CH₂C(CH₃)₃ |

| 5 | 3-methylbutyl | isopentyl | -CH₂CH₂CH(CH₃)₂ |

Note: The use of common names is generally discouraged for more complex substituents in favor of the systematic approach.

Experimental Protocols

The determination of the IUPAC name of a compound is a logical process based on its established chemical structure. Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are employed to elucidate the three-dimensional structure of a molecule, including the connectivity of its atoms. Once the structure is unequivocally determined, the IUPAC nomenclature rules are applied to assign the systematic name. The protocols for these structural determination techniques are extensive and beyond the scope of this guide on nomenclature.

Conclusion

A thorough understanding and consistent application of IUPAC nomenclature are essential for clear communication in the chemical sciences. For highly branched alkanes, a systematic, step-by-step approach ensures that even the most complex structures can be named unambiguously. This guide provides the foundational knowledge and logical workflows to enable researchers, scientists, and drug development professionals to confidently apply these rules in their work.

References

- 1. sarthaks.com [sarthaks.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3.4 Naming Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prezi.com [prezi.com]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]

- 9. Naming Alkanes with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Complex alkyl substituents [chem.ucalgary.ca]

- 13. organicmystery.com [organicmystery.com]

- 14. westfield.ma.edu [westfield.ma.edu]

The Natural Occurrence of Branched Heptanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched heptanes, a group of saturated aliphatic hydrocarbons with the chemical formula C₇H₁₆, are naturally occurring volatile organic compounds (VOCs) found across diverse biological and geological systems. While their straight-chain counterpart, n-heptane, is a well-known component of gasoline, the branched isomers play more nuanced and often critical roles in chemical ecology and signaling. This technical guide provides a comprehensive overview of the natural occurrence of various branched heptane isomers, detailing their presence in plants, insects, and other natural sources. It further outlines the experimental protocols for their detection and quantification and explores the biosynthetic and signaling pathways in which they are involved.

Natural Occurrence of Branched Heptanes

Branched heptanes have been identified as constituents of essential oils in plants, cuticular hydrocarbons in insects, and as components in microbial and geological emissions. Their presence is often linked to chemical communication, defense mechanisms, and metabolic processes.

In Plants

Plants produce a vast array of volatile organic compounds that mediate interactions with their environment. Branched heptanes are among these, contributing to the characteristic aroma of some plant species and potentially playing a role in defense against herbivores and pathogens. For instance, 2-methylhexane has been reported as a volatile component in celery (Apium graveolens)[1][2][3]. The composition and concentration of these compounds can vary significantly depending on the plant species, cultivar, and environmental conditions[2].

In Insects

Insects utilize a complex language of chemical signals for communication, and cuticular hydrocarbons (CHCs) are a key component of this language. These waxy compounds cover the insect's exoskeleton, preventing desiccation and serving as recognition cues for species, sex, and colony members[4]. Methyl-branched alkanes, including isomers of heptane, are crucial for this chemical signaling[4]. For example, 3-methylnonacosane has been identified in the cuticular hydrocarbon profile of Sarcophagidae flies[5]. The specific blend of CHCs, including branched isomers, creates a unique chemical signature for each species[5].

In Other Natural Sources

Branched heptanes are also found in other natural contexts:

-

Pork Volatiles: While 3-methyl-1-butanol is a known volatile in pork, further analysis of pork volatiles has identified a range of other compounds, with the potential for branched alkanes to contribute to the overall flavor profile[6].

-

Geological Formations: Crude oil and natural gas are significant sources of a wide variety of hydrocarbons, including branched alkanes. Isomers such as 2,4-dimethylpentane and 2,2,3-trimethylbutane (triptane) are components of petroleum distillates[7][8]. The specific distribution of these isomers can be used in geochemical analysis to characterize crude oils[9][10].

Quantitative Data on Branched Heptane Occurrence

The following tables summarize the available quantitative data for the natural occurrence of various branched heptane isomers. It is important to note that the concentrations can vary widely based on the specific organism, its developmental stage, and environmental factors.

| Isomer | Natural Source | Concentration/Relative Abundance | Reference(s) |

| 2-Methylhexane | Celery (Apium graveolens) Essential Oil | Present (specific percentage not consistently reported across studies) | [1][2][3] |

| 3-Methylhexane | Pork Volatiles | Present (specific concentration data requires further investigation) | [6] |

| 2,3-Dimethylpentane | Microbial Fermentation | Potentially present in headspace, requires specific quantification | |

| 2,4-Dimethylpentane | Crude Oil | Component of petroleum distillates | [11][7] |

| 3-Ethylpentane | Floral Scents | Identified as a floral volatile, quantitative data is species-dependent | [12][13][14] |

| 2,2,3-Trimethylbutane (Triptane) | Natural Gas/Petroleum | Component of natural gas and petroleum | [8][15][16][17] |

Experimental Protocols

The identification and quantification of branched heptanes from natural sources typically involve headspace sampling techniques followed by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Analysis of Branched Heptanes in Plant Essential Oils by GC-MS

This protocol outlines the general steps for the quantitative analysis of branched alkanes in plant essential oils.

1. Essential Oil Extraction:

- Essential oils are typically extracted from plant material (e.g., leaves, seeds) via hydrodistillation or steam distillation.

- The collected oil is then dried over anhydrous sodium sulfate.

2. Sample Preparation:

- A known amount of the essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration appropriate for GC-MS analysis.

- An internal standard (e.g., a deuterated alkane or an alkane not present in the sample) is added for accurate quantification.

3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used.

- Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.

- Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300 °C).

- Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

- Scan Range: A mass range of m/z 40-400 is typically scanned to detect the characteristic fragmentation patterns of hydrocarbons.

- Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

- Quantification: The concentration of each branched heptane is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of standards.

Protocol 2: Analysis of Insect Cuticular Hydrocarbons by SPME-GC-MS

This protocol details a non-destructive method for analyzing branched heptanes in insect cuticular hydrocarbons using Solid-Phase Microextraction (SPME).

1. SPME Fiber Selection and Conditioning:

- A non-polar SPME fiber, such as one coated with polydimethylsiloxane (PDMS), is suitable for extracting hydrocarbons.

- The fiber is conditioned before use by heating it in the GC injector port according to the manufacturer's instructions to remove any contaminants.

2. Headspace Sampling:

- The insect is placed in a sealed glass vial.

- The vial is gently heated (e.g., to 40-60 °C) for a specific period to increase the volatility of the cuticular hydrocarbons.

- The SPME fiber is exposed to the headspace of the vial for a defined time (e.g., 30-60 minutes) to allow for the adsorption of the volatile compounds.

3. GC-MS Analysis:

- The SPME fiber is then inserted into the heated injector of the GC-MS for thermal desorption of the analytes onto the column.

- The GC-MS conditions are similar to those described in Protocol 1, with adjustments to the temperature program as needed to optimize the separation of the complex mixture of cuticular hydrocarbons.

- Identification and quantification are performed as described previously.

Signaling and Biosynthetic Pathways

Branched heptanes are involved in complex biological pathways, from their synthesis to their role as signaling molecules.

Biosynthesis of Short-Chain Branched Alkanes

The biosynthesis of short-chain branched alkanes in microorganisms often starts from branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. These amino acids are converted to their corresponding branched-chain fatty acids, which then undergo enzymatic modifications to produce alkanes[4][15][18][19][20].

References

- 1. harvest.usask.ca [harvest.usask.ca]

- 2. mdpi.com [mdpi.com]

- 3. Determination of Chemical Composition, In Vitro and In Silico Evaluation of Essential Oil from Leaves of Apium graveolens Grown in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial production of short-chain alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ez.restek.com [ez.restek.com]

- 6. Analysis of volatile compounds in pork from four different pig breeds using headspace solid‐phase micro‐extraction/gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Triptane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. gsm.org.my [gsm.org.my]

- 11. Characterization of Compositional Variability in Petroleum Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ijcmas.com [ijcmas.com]

- 15. salmone.org [salmone.org]

- 16. Butane, 2,2,3-trimethyl- [webbook.nist.gov]

- 17. Butane, 2,2,3-trimethyl- [webbook.nist.gov]

- 18. Biosynthesis pathways of expanding carbon chains for producing advanced biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Properties of C11H24 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of undecane (C11H24) isomers. Understanding these properties is crucial for a wide range of applications, from fundamental chemical research to applications in materials science and drug development where hydrocarbon chains can influence the physical characteristics of molecules. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of experimental workflows.

Introduction to C11H24 Isomers

Undecane is an alkane with the chemical formula C11H24. It exists as 159 structural isomers, each with the same molecular weight but differing in the arrangement of their carbon atoms. This structural variation, particularly the degree of branching, significantly influences their physical and thermal properties. The straight-chain isomer, n-undecane, serves as a fundamental reference for comparison with its branched counterparts.

Comparative Thermal Properties of Selected C11H24 Isomers

The following tables summarize the key thermal properties for n-undecane and a selection of its branched-chain isomers. These isomers have been chosen to illustrate the impact of the position and extent of methyl group branching on boiling point, melting point, and enthalpy of vaporization.

Table 1: Boiling and Melting Points of Selected C11H24 Isomers

| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) |

| n-Undecane | CH3(CH2)9CH3 | 196[1] | -26[1] |

| 2-Methyldecane | CH3CH(CH3)(CH2)7CH3 | 189.2 - 189.3[2][3][4] | -48.83 to -48.9[2][4] |

| 3-Methyldecane | CH3CH2CH(CH3)(CH2)6CH3 | 188.1 - 189.1[5][6] | -92.9[6] |

| 2,2-Dimethylnonane | (CH3)3C(CH2)6CH3 | 177.1 - 178.8[7][8] | - |

Table 2: Enthalpy of Vaporization of Selected C11H24 Isomers

| Isomer Name | Enthalpy of Vaporization (kJ/mol) | Temperature (K) |

| n-Undecane | 56.2 | - |

| 2-Methyldecane | 44.4 ± 0.4 | 328 to 368 |

| 3-Methyldecane | 44.5 ± 0.4 | 355 |

As a general trend, increased branching in alkane isomers leads to a decrease in the boiling point. This is due to the more compact, spherical shape of branched isomers, which reduces the surface area available for intermolecular van der Waals forces. Consequently, less energy is required to overcome these forces and transition from the liquid to the gaseous phase. Melting points, however, do not follow as regular a pattern, as they are also influenced by the efficiency of crystal lattice packing. Highly symmetrical isomers can sometimes have unusually high melting points.

Experimental Protocols

The determination of the thermal properties of C11H24 isomers relies on established experimental techniques. Below are detailed methodologies for two key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the C11H24 isomers, a common and effective method for determining the boiling point is the Thiele tube method.

Methodology: Thiele Tube Boiling Point Determination

-

Sample Preparation: A small sample (less than 0.5 mL) of the C11H24 isomer is placed in a small-diameter test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated, and the oil circulates, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The temperature is recorded when a continuous and rapid stream of bubbles is observed.

-

Cooling and Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. A common method for its determination is differential scanning calorimetry (DSC).

Methodology: DSC for Enthalpy of Vaporization

-

Sample Preparation: A small, accurately weighed sample of the C11H24 isomer is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate.

-

Heating Program: The temperature of the DSC cell is increased at a constant rate.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. An endothermic peak is observed as the sample vaporizes.

-

Data Analysis: The area under the endothermic peak is integrated. This area is directly proportional to the enthalpy of vaporization. The enthalpy of vaporization is calculated by dividing the integrated peak area by the mass of the sample.

Conclusion

The thermal properties of C11H24 isomers are fundamentally linked to their molecular structure. Increased branching generally lowers the boiling point due to reduced intermolecular forces. This guide provides a foundational understanding and comparative data for several key isomers, along with the experimental protocols necessary for their determination. For professionals in research and drug development, a thorough understanding of these properties is essential for predicting the behavior of molecules in various physical and chemical processes.

References

- 1. Undecane - Wikipedia [en.wikipedia.org]

- 2. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-methyl decane, 6975-98-0 [thegoodscentscompany.com]

- 4. 2-methyldecane [chemister.ru]

- 5. 3-methyl decane, 13151-34-3 [thegoodscentscompany.com]

- 6. 3-Methyldecane|lookchem [lookchem.com]

- 7. chemnet.com [chemnet.com]

- 8. 2,2-dimethylnonane [chemister.ru]

An In-depth Technical Guide to 3-Ethyl-2,6-dimethylheptane (CAS Number: 61868-30-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Ethyl-2,6-dimethylheptane is a sparsely documented compound. This guide provides all available data for the specified substance and supplements it with information on structurally related compounds and general methodologies for the synthesis, purification, and analysis of branched alkanes. The experimental protocols and detailed data presented herein often refer to isomers or analogous compounds and should be considered as a general reference.

Introduction

This compound is a saturated branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the undecane isomer family, its physicochemical properties are of interest in various fields, including fuel technology and as a non-polar solvent. Due to its specific branching pattern, it may serve as a reference compound in analytical chemistry, particularly in gas chromatography and mass spectrometry for the elucidation of complex hydrocarbon mixtures. This guide aims to consolidate the available information on this compound and provide a broader context through data on related branched alkanes.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. For comparison, data for a related, more extensively studied isomer, 2,6-dimethylheptane, is also included.

| Property | This compound | 2,6-Dimethylheptane |

| CAS Number | 61868-30-2[1] | 1072-05-5 |

| Molecular Formula | C₁₁H₂₄[2] | C₉H₂₀ |

| Molecular Weight | 156.31 g/mol [2] | 128.26 g/mol |

| Boiling Point | 177 °C[3] | 135.2 °C |

| Density | 0.750 g/mL[3] | 0.709 g/mL |

| Refractive Index | 1.421[3] | 1.401 |

| Molar Volume | 208.5 mL/mol[3] | Not Available |

| Molecular Refractive Power | 52.89 mL/mol[3] | Not Available |

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of a Branched Alkane (e.g., 2,6-Dimethylheptane):

This protocol is adapted from the synthesis of 2,6-dimethylheptane and serves as a representative example.

-

Grignard Reagent Formation: Isobutylmagnesium bromide is prepared by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Coupling Reaction: The Grignard reagent is then reacted with a suitable ketone or aldehyde. For instance, in the synthesis of 2,6-dimethylheptan-4-ol, the Grignard reagent is coupled with ethyl formate.

-

Dehydration: The resulting alcohol is dehydrated to the corresponding alkene. This is typically achieved by heating the alcohol in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid.

-

Hydrogenation: The alkene is then hydrogenated to the desired alkane. This is commonly carried out using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

-

Purification: The final product is purified by fractional distillation to remove any unreacted starting materials, byproducts, and residual solvent.

Caption: General workflow for the synthesis of a branched alkane.

Analytical Characterization

The characterization of this compound and other branched alkanes typically involves a combination of chromatographic and spectroscopic techniques.

4.1 Gas Chromatography (GC)

Gas chromatography is a primary tool for separating and identifying volatile compounds like branched alkanes. The retention time of a compound is dependent on its boiling point and its interaction with the stationary phase of the GC column.

Experimental Protocol for GC Analysis:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is typically used for hydrocarbon analysis.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is often employed, for example, starting at 50°C and ramping up to 250°C at a rate of 5-10°C/min.

-

Injector and Detector Temperature: Maintained at a higher temperature than the maximum oven temperature (e.g., 280°C) to ensure rapid volatilization of the sample and prevent condensation.

-

Sample Preparation: The sample is diluted in a suitable volatile solvent (e.g., hexane, pentane) before injection.

4.2 Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For branched alkanes, fragmentation typically occurs at the branching points, leading to the formation of stable carbocations.

Expected Fragmentation Pattern for this compound:

While a specific mass spectrum for this compound is not available, general fragmentation rules for branched alkanes can be applied. Cleavage at the tertiary carbon atoms (positions 2 and 3) is expected to be prominent. The loss of an ethyl radical (C₂H₅) from position 3 and a methyl radical (CH₃) from position 2 would lead to significant fragment ions.

Caption: General workflow for the analysis of a branched alkane using GC-MS.

Safety and Handling

-

Hazards: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Harmful if inhaled. May cause skin and eye irritation.

-

Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid breathing vapors.

-

First Aid: In case of ingestion, do not induce vomiting and seek immediate medical attention. If inhaled, move to fresh air. In case of skin or eye contact, rinse thoroughly with water.

Applications and Future Research

Currently, there are no specific, documented applications for this compound in drug development or as a signaling molecule. Its primary utility is likely as a reference standard in analytical chemistry for the identification of branched alkanes in complex mixtures, such as petroleum products.

Future research could explore the following areas:

-

Detailed Physicochemical Characterization: A comprehensive study of its thermodynamic and transport properties.

-

Toxicological Studies: In-depth evaluation of its acute and chronic toxicity to determine its safety profile.

-

Synthesis Optimization: Development of a high-yield, scalable synthesis method.

-

Potential Applications: Investigation into its potential use as a specialty solvent, a component in advanced fuels, or as a building block in chemical synthesis.

Conclusion

This compound is a branched alkane for which there is limited publicly available data. This guide has summarized the known information and provided a broader context by including general methodologies for the synthesis and analysis of similar compounds. Further research is needed to fully characterize this compound and explore its potential applications. Researchers working with this or related compounds should exercise caution and adhere to standard laboratory safety practices for handling flammable and potentially harmful organic chemicals.

References

An In-depth Technical Guide to the Isomers of Nonane and Their Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of nonane (C₅H₁₂), their corresponding boiling points, and the underlying principles governing these properties. It includes detailed experimental protocols for boiling point determination and visual representations to elucidate key concepts.

Introduction to Nonane and its Isomers

Nonane is an alkane with the chemical formula C₉H₂₀. It exists as 35 structural isomers, each with the same molecular formula but a different arrangement of carbon atoms.[1][2] This structural diversity gives rise to a range of physical properties, most notably their boiling points. The degree of branching in the carbon chain is a critical determinant of the intermolecular van der Waals forces, which in turn dictates the boiling point of each isomer. Generally, as branching increases, the molecule becomes more compact, leading to a smaller surface area and weaker intermolecular forces, resulting in a lower boiling point.[3][4][5]

Boiling Points of Nonane Isomers

| Isomer Name | Boiling Point (°C) |

| n-Nonane | 150.8[6] |

| 2-Methyloctane | 143.3 |

| 3-Methyloctane | 143.3 |

| 4-Methyloctane | 142.5 |

| 2,2-Dimethylheptane | 134.7 |

| 2,3-Dimethylheptane | 140.5 |

| 2,4-Dimethylheptane | 132.8 |

| 2,5-Dimethylheptane | 135.2 |

| 2,6-Dimethylheptane | 135.2 |

| 3,3-Dimethylheptane | 137.9 |

| 3,4-Dimethylheptane | 139.7 |

| 3,5-Dimethylheptane | 136.0 |

| 4,4-Dimethylheptane | 136.4 |

| 3-Ethylheptane | 141.1 |

| 4-Ethylheptane | 141.1 |

| 2,2,3-Trimethylhexane | 139.9 |

| 2,2,4-Trimethylhexane | 132.5 |

| 2,2,5-Trimethylhexane | 124.1 |

| 2,3,3-Trimethylhexane | 140.3 |

| 2,3,4-Trimethylhexane | 139.8 |

| 2,3,5-Trimethylhexane | 133.5 |

| 2,4,4-Trimethylhexane | 133.5 |

| 3,3,4-Trimethylhexane | 140.8 |

| 3-Ethyl-2-methylhexane | 139.8 |

| 4-Ethyl-2-methylhexane | 138.5 |

| 3-Ethyl-3-methylhexane | 141.7 |

| 2,2,3,3-Tetramethylpentane | 140.3 |

| 2,2,3,4-Tetramethylpentane | 138.5 |

| 2,2,4,4-Tetramethylpentane | 122.3 |

| 2,3,3,4-Tetramethylpentane | 142.0 |

| 3-Ethyl-2,2-dimethylpentane | 138.8 |

| 3-Ethyl-2,3-dimethylpentane | 141.9 |

| 3-Ethyl-2,4-dimethylpentane | 134.5 |

| 3,3-Diethylpentane | 146.5 |

Note: Boiling points for some isomers were not available from the searched sources.

Experimental Determination of Boiling Points

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Accurate determination of boiling points is crucial for substance identification and purity assessment. Two common laboratory methods for determining the boiling point of small quantities of liquid, such as nonane isomers, are the Thiele tube method and the capillary method.

Thiele Tube Method

The Thiele tube method is a convenient technique that utilizes a specialized glass tube designed to allow for uniform heating of a small sample.[7][8][9]

Protocol:

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.

-

Apparatus Assembly: The sample tube is attached to a thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is immersed.

-

Heating: The side arm of the Thiele tube is gently and evenly heated. This design promotes convection currents in the oil, ensuring a uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, which will be visible as a steady stream of bubbles.

-

Boiling Point Determination: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][10]

Capillary Method (Siwoloboff Method)

This method is similar to the Thiele tube method but can be performed in a standard beaker.

Protocol:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube.

-

Capillary Tube Insertion: An inverted, sealed capillary tube is placed in the test tube with its open end below the liquid surface.

-

Apparatus Assembly: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a beaker of water or oil).

-

Heating: The heating bath is heated gently and stirred continuously to ensure a uniform temperature.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11][12][13]

Structure-Property Relationship: Branching and Boiling Point

The relationship between the molecular structure of nonane isomers and their boiling points provides a clear illustration of the influence of intermolecular forces.

Caption: Relationship between increased branching and decreasing boiling point in nonane isomers.

As depicted in the diagram, the linear isomer, n-nonane, has the highest boiling point among the selected isomers. With each increase in the degree of branching, from a single methyl group in 2-methyloctane to multiple methyl groups in 2,2-dimethylheptane and 2,2,5-trimethylhexane, the boiling point progressively decreases. This is a direct consequence of the changing molecular shape. The linear structure of n-nonane allows for a larger surface area of contact between molecules, maximizing the effect of London dispersion forces. In contrast, the more branched and compact structures of the other isomers have a smaller surface area, leading to weaker intermolecular attractions that require less energy to overcome, and thus result in lower boiling points.

References

- 1. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. The Boiling Points of n-Pentane and Isopentane: An Analysis Introduction - Junyuan Petroleum Group [junyuanpetroleumgroup.com]

- 5. Khan Academy [khanacademy.org]

- 6. tceq.texas.gov [tceq.texas.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chymist.com [chymist.com]

- 11. chemconnections.org [chemconnections.org]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. Video: Boiling Points - Concept [jove.com]

Methodological & Application

Application Note and Protocol for the Gas Chromatography Analysis of 3-Ethyl-2,6-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of 3-Ethyl-2,6-dimethylheptane using gas chromatography with flame ionization detection (GC-FID). This compound is a branched-chain alkane, and its accurate quantification is crucial in various applications, including the analysis of fuel components and as a potential impurity in pharmaceutical or chemical products.

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for hydrocarbons. This application note details a robust GC-FID method for the analysis of this compound, a C11 branched alkane. The protocol provided is a starting point for method development and should be validated in the user's laboratory.

Chemical and Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| Boiling Point | 177 °C |

| Density | 0.750 g/cm³ |

| IUPAC Name | This compound |

Experimental Protocols

2.1. Materials and Reagents

-

Solvent: Hexane or Pentane (GC grade or higher)

-

Analyte: this compound (high purity standard)

-

Internal Standard (optional): n-Dodecane or another suitable n-alkane not present in the sample matrix.

-

Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

2.2. Standard and Sample Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Sample Preparation:

-

For liquid samples, accurately dilute a known volume or weight of the sample with hexane to bring the expected concentration of this compound within the calibration range.

-

If an internal standard is used, add a consistent concentration of the internal standard to all standard and sample solutions.

-

Vortex each solution for 30 seconds to ensure homogeneity.

-

Transfer the prepared standards and samples into 2 mL GC vials.

-

2.3. Gas Chromatography (GC-FID) Method

The following GC parameters are recommended as a starting point. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Flow Rate | 1.0 mL/min |

| Inlet | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Oven Temperature Program | |

| Initial Temperature | 50 °C, hold for 2 minutes |

| Ramp Rate | 10 °C/min |

| Final Temperature | 200 °C, hold for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N₂ or He) | 25 mL/min |

Data Presentation and Expected Results

The retention time of this compound should be determined by injecting a standard solution. The identity of the peak in a sample chromatogram can be confirmed by comparing its retention time with that of the standard. For isomers, the elution order is generally related to their boiling points and degree of branching. Less branched alkanes typically have longer retention times on non-polar columns.

Quantitative Data Summary (Example)

The following table should be populated with data obtained during method validation.

| Parameter | Expected Performance |

| Retention Time (min) | To be determined experimentally (expect elution before n-undecane) |

| Linearity (R²) | ≥ 0.995 over the calibration range |

| Limit of Detection (LOD) | To be determined (typically in the low µg/mL to ng/mL range with FID) |

| Limit of Quantification (LOQ) | To be determined (typically in the low µg/mL range with FID) |

Mandatory Visualizations

Caption: Experimental workflow for the GC-FID analysis of this compound.

Caption: Logical relationships between GC parameters and analytical output.

Application Notes and Protocols for Mass Spectrometry Fragmentation of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation of organic molecules. When coupled with gas chromatography (GC), it allows for the separation and identification of individual components in complex mixtures. For branched alkanes, electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that provide valuable information about the molecule's carbon skeleton, including the location and nature of its branches. Understanding these fragmentation pathways is crucial for the accurate identification of branched alkanes in various applications, from petroleum analysis to metabolomics in drug development.

This document provides detailed application notes on the principles of branched alkane fragmentation and a comprehensive protocol for their analysis by GC-MS.

Principles of Branched Alkane Fragmentation

Upon electron ionization, branched alkanes form a molecular ion (M+•) that is often unstable and readily undergoes fragmentation. The fragmentation patterns are primarily governed by the stability of the resulting carbocations. Key principles include:

-

Cleavage at Branching Points: C-C bond cleavage is most likely to occur at branching points, as this leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[1][2] The stability of carbocations follows the order: tertiary > secondary > primary.

-

Loss of the Largest Alkyl Group: At a branching point, the bond to the largest alkyl substituent is preferentially cleaved. This is because the larger radical is more stable.[1]

-

Weak or Absent Molecular Ion Peak: Due to the high propensity for fragmentation at branched centers, the molecular ion peak (M+) in the mass spectra of branched alkanes is often of low abundance or entirely absent.[1][2]

-

Characteristic Fragment Ions: The mass spectra of branched alkanes are characterized by a series of prominent peaks corresponding to stable carbocation fragments. Common fragment ions for alkanes include those with m/z values of 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), and 85 (C6H13+).[3]

Data Presentation: Fragmentation of Common Branched Alkanes

The following tables summarize the major fragment ions observed in the electron ionization mass spectra of various branched alkanes. The relative abundance is normalized to the most intense peak (base peak), which is assigned a value of 100.

Table 1: Major Fragment Ions of Branched Hexane Isomers (C6H14)

| Compound | Molecular Ion (m/z 86) Rel. Abundance (%) | Base Peak (m/z) | Other Major Fragment Ions (m/z) and Relative Abundances (%) |

| 2-Methylpentane | ~5 | 43 | 41 (60), 42 (45), 57 (30), 71 (25) |

| 3-Methylpentane | ~10 | 57 | 41 (70), 43 (50), 29 (40) |

| 2,3-Dimethylbutane | ~2 | 43 | 41 (50), 42 (25), 57 (10), 71 (5)[4] |

| 2,2-Dimethylbutane | Not Observed | 57 | 41 (75), 43 (20), 71 (5) |

Table 2: Major Fragment Ions of Branched Heptane Isomers (C7H16)

| Compound | Molecular Ion (m/z 100) Rel. Abundance (%) | Base Peak (m/z) | Other Major Fragment Ions (m/z) and Relative Abundances (%) |

| 2-Methylhexane | ~3 | 43 | 57 (90), 41 (60), 71 (50), 85 (20) |

| 3-Methylhexane | ~8 | 57 | 43 (80), 41 (65), 71 (40), 85 (15) |

| 2,2-Dimethylpentane | Not Observed | 57 | 41 (80), 43 (30), 85 (10) |

| 2,3-Dimethylpentane | ~1 | 43 | 57 (95), 41 (55), 71 (35), 85 (15)[5] |

| 2,4-Dimethylpentane | ~2 | 43 | 57 (98), 41 (50), 85 (25) |

Table 3: Major Fragment Ions of a Branched Octane Isomer (C8H18)

| Compound | Molecular Ion (m/z 114) Rel. Abundance (%) | Base Peak (m/z) | Other Major Fragment Ions (m/z) and Relative Abundances (%) |

| 2,2,4-Trimethylpentane | Not Observed | 57 | 41 (60), 43 (35), 99 (5)[6][7][8][9] |

Experimental Protocols

This section provides a detailed protocol for the analysis of branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

For the analysis of volatile hydrocarbons like branched alkanes, minimal sample preparation is often required.

-

Solvent Selection: Use a high-purity volatile solvent such as hexane, pentane, or dichloromethane.

-

Sample Dilution:

-

Prepare a stock solution of the branched alkane standard or sample in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

-

Vial Preparation:

-

Transfer the final diluted sample to a 2 mL autosampler vial.

-

Crimp the vial with a septum cap to prevent the evaporation of the volatile analytes.

-

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of branched alkanes on a standard GC-MS system.

-

Gas Chromatograph (GC) Parameters:

-

Injection Port:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for low concentrations) or Split (e.g., 50:1 for higher concentrations)

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 200 °C for 5 minutes.

-

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS, or equivalent), is recommended.[10]

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 35 to 350.

-

Scan Speed: Normal or Turbo Scan.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

Data Analysis

-

Total Ion Chromatogram (TIC): Examine the TIC to identify the retention time of the branched alkane peak.

-

Mass Spectrum: Obtain the mass spectrum for the peak of interest by selecting the corresponding retention time.

-

Fragmentation Analysis:

-

Identify the molecular ion peak (if present) to confirm the molecular weight of the compound.

-

Identify the base peak and other major fragment ions.

-

Compare the observed fragmentation pattern with the data in the tables above and/or with a mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) to confirm the identity of the branched alkane.[1]

-

Mandatory Visualization

Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for representative branched alkanes.

Caption: Fragmentation of 2-Methylpentane.

Caption: Fragmentation of 2,2,4-Trimethylpentane.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of branched alkanes.

Caption: GC-MS Workflow for Branched Alkanes.

References

- 1. GCMS Section 6.9.2 [people.whitman.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H16 mass spectrum of 2,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. The base peak in the mass spectrum of 2,2,4-trimethylpentane \left[\left.. [askfilo.com]

- 7. brainly.com [brainly.com]

- 8. chegg.com [chegg.com]

- 9. Solved a) Shown below is the mass spectrum of | Chegg.com [chegg.com]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

Application Notes and Protocols for Identifying Branched Alkanes in Petroleum Distillates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Branched alkanes, also known as isoparaffins, are significant components of petroleum distillates such as naphtha, kerosene, and diesel. Their concentration and structural characteristics influence crucial fuel properties, including octane number, cetane number, and viscosity. Accurate identification and quantification of these compounds are essential for optimizing refining processes, ensuring fuel quality, and developing advanced fuel formulations. This document provides detailed application notes and experimental protocols for the analysis of branched alkanes in petroleum distillates using modern analytical techniques.

Analytical Techniques for Branched Alkane Identification

The primary methods for the detailed characterization of branched alkanes in complex hydrocarbon mixtures are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Gas Chromatography (GC): Coupled with detectors like Mass Spectrometry (GC-MS) or Vacuum Ultraviolet (VUV) spectroscopy, GC provides high-resolution separation of individual hydrocarbon isomers. PIONA (Paraffins, Isoparaffins, Olefins, Naphthenes, and Aromatics) analysis is a standardized GC method for hydrocarbon group-type quantification.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of branched alkanes. 2D NMR techniques, such as Correlation Spectroscopy (COSY), are particularly useful for identifying connectivity between protons and carbons, aiding in the definitive identification of branching patterns in complex mixtures.[2][3]

Data Presentation: Quantitative Composition of Branched Alkanes

The following table summarizes the typical composition of isoparaffins (branched alkanes) in various petroleum distillates. These values can vary significantly depending on the crude oil source and the refining processes employed.

| Petroleum Distillate | Carbon Number Range | Typical Isoparaffin Content (% by weight) | Key Branched Alkane Types |

| Light Naphtha | C5 - C6 | 30 - 60% | 2-methylbutane, 2,2-dimethylpropane, 2-methylpentane, 3-methylpentane |

| Heavy Naphtha | C7 - C12 | 20 - 50% | Methylhexanes, dimethylpentanes, methylheptanes |

| Kerosene / Jet Fuel | C8 - C16 | 20 - 40% | Isoprenoids (e.g., pristane, phytane), mono- and di-substituted isoparaffins[1] |

| Diesel Fuel | C9 - C20 | 20 - 75% | Highly branched isoparaffins, mono-substituted isoparaffins, isoprenoid biomarkers[1][4] |

Experimental Protocols

Protocol 1: Identification and Quantification of Branched Alkanes using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the analysis of branched alkanes in a petroleum distillate sample using GC-MS.

1. Sample Preparation:

-

Dilute the petroleum distillate sample (e.g., 1:100 v/v) in a volatile solvent such as hexane or pentane.

-

If necessary, perform a pre-fractionation step using solid-phase extraction (SPE) with a silica gel cartridge to separate aliphatic from aromatic compounds. Elute the aliphatic fraction with a non-polar solvent like hexane.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp 1: Increase to 150 °C at 4 °C/min.

-

Ramp 2: Increase to 320 °C at 10 °C/min, hold for 10 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-550.

3. Data Analysis:

-

Identify n-alkanes based on their characteristic mass spectra and retention times.

-

Identify branched alkanes by their mass spectra, which typically show enhanced fragmentation at the branching point, leading to prominent fragment ions.

-

Utilize a mass spectral library (e.g., NIST) for compound identification.

-

Quantify individual branched alkanes using the peak area of a characteristic ion and an internal standard (e.g., deuterated alkane).

Protocol 2: Structural Elucidation of Branched Alkanes using ¹H and ¹³C NMR Spectroscopy

This protocol provides a general procedure for the NMR analysis of branched alkanes in a petroleum distillate fraction.

1. Sample Preparation: [3][5][6][7]

-

Dissolve approximately 10-50 mg of the aliphatic fraction of the petroleum distillate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial for the spectrometer's field-frequency lock.[3][5]

-

Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[5][7] Solid particles can distort the magnetic field homogeneity, leading to poor spectral resolution.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Instrumentation and Data Acquisition:

-

Spectrometer: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

-

Probe: 5 mm broadband observe (BBO) probe.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 2 seconds

-

Spectral Width: 16 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (power-gated decoupling)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 5 seconds

-

Spectral Width: 250 ppm

-

-

2D NMR (COSY) Acquisition (for detailed structural analysis):

-

Pulse Program: cosygpqf

-

Number of Scans: 8-16

-

Relaxation Delay (d1): 2 seconds

-

3. Data Analysis:

-

¹H NMR:

-

Signals for protons on methyl (CH₃) groups in branched alkanes typically appear in the 0.8-1.0 ppm range.

-

Signals for protons on methylene (CH₂) and methine (CH) groups appear in the 1.0-1.7 ppm range.

-

-

¹³C NMR:

-

Signals for methyl carbons are typically in the 10-25 ppm range.

-

Signals for methylene and methine carbons appear in the 20-50 ppm range.

-

The chemical shifts are sensitive to the local environment, allowing for the differentiation of various types of branching.

-

-

COSY: Analyze the cross-peaks to establish proton-proton coupling networks, which helps in piecing together the carbon skeleton and identifying the positions of branches.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the identification of branched alkanes using GC-MS.

Caption: Workflow for the structural elucidation of branched alkanes using NMR.

References

- 1. [Identification of isoparaffin components in petroleum middle fractions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naphtha - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. depts.washington.edu [depts.washington.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

Application Notes and Protocols for 3-Ethyl-2,6-dimethylheptane as a Fuel Additive

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,6-dimethylheptane is a highly branched C11 alkane with potential applications as a fuel additive to enhance the octane rating and improve the combustion characteristics of gasoline. Its saturated, acyclic structure contributes to clean burning, while its significant branching is expected to confer a high resistance to autoignition, a key property for preventing engine knock. These application notes provide an overview of its properties, protocols for its evaluation, and a summary of expected performance based on data for structurally similar compounds.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its basic properties can be identified. Further experimental testing is required to definitively characterize its fuel-related properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1][2] |

| Density | 0.750 g/cm³ | [3] |

| Boiling Point | 177 °C | |

| Refractive Index | 1.421 | [3] |

Predicted Fuel Additive Performance